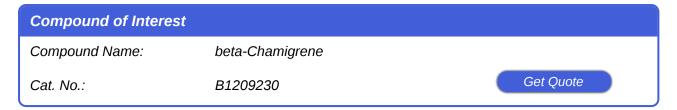




Application Notes and Protocols for the Enantioselective Synthesis of (-)-β-Chamigrene

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Audience: Researchers, scientists, and drug development professionals.

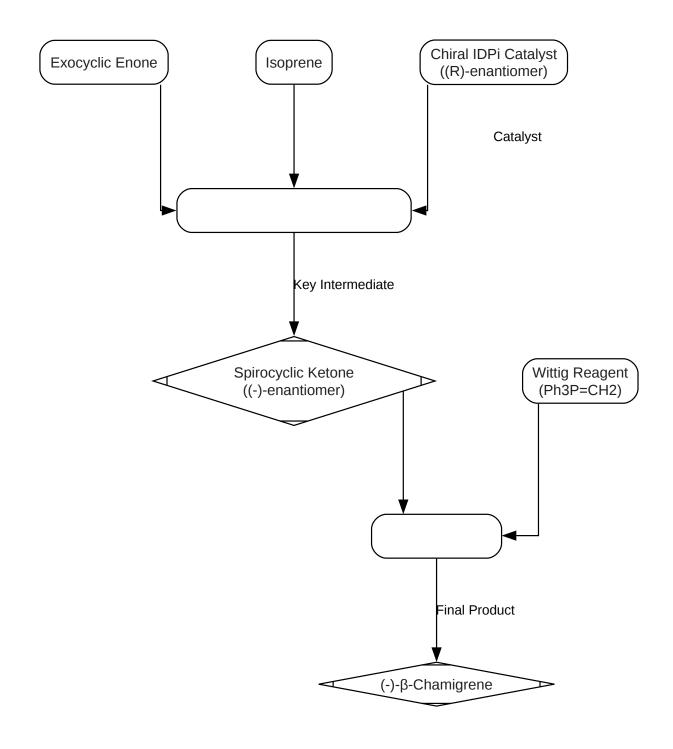
Introduction: (-)- β -Chamigrene is a spirocyclic sesquiterpene natural product characterized by a spiro[5.5]undecane core. Its unique three-dimensional structure and potential biological activity make it an attractive target for synthetic chemists. This document provides detailed application notes and protocols for the enantioselective synthesis of (-)- β -chamigrene, focusing on a highly efficient and stereoselective strategy. The cornerstone of this approach is a catalytic asymmetric spirocyclizing Diels-Alder reaction, which establishes the critical quaternary stereocenter with excellent enantiocontrol.[1][2][3][4]

Overall Synthetic Strategy

The enantioselective synthesis of (-)- β -chamigrene is accomplished through a two-step sequence. The key transformation is an asymmetric Diels-Alder reaction between an exocyclic enone and isoprene, catalyzed by a chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst. This reaction constructs the spiro[5.5]undecane skeleton and sets the absolute stereochemistry of the quaternary spirocenter. The resulting spirocyclic ketone is then converted to (-)- β -chamigrene via a Wittig olefination. To obtain the desired (-)-enantiomer, the enantiomer of the catalyst used for the synthesis of (+)- β -chamigrene is employed.

Logical Workflow of the Synthesis





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Caption: Synthetic workflow for (-)- β -chamigrene.

Experimental Protocols



Step 1: Enantioselective Spirocyclizing Diels-Alder Reaction

This protocol details the catalytic asymmetric Diels-Alder reaction to form the key spirocyclic ketone intermediate. The reaction utilizes a highly acidic and confined imidodiphosphorimidate (IDPi) catalyst to control the stereochemical outcome.[1][2][3]

Materials:

- Exocyclic enone (1.0 equiv)
- Isoprene (3.0 equiv)
- (R)-Imidodiphosphorimidate (IDPi) catalyst (0.05 equiv)
- 5 Å Molecular Sieves
- Chloroform (CHCl₃)
- Pentane
- Triethylamine
- Silica gel for column chromatography

Procedure:

- To a solution of the exocyclic enone in a 1:5 mixture of chloroform and pentane, add the (R)-IDPi catalyst and 5 Å molecular sieves.
- Cool the reaction mixture to -60 °C.
- · Add isoprene to the cooled mixture.
- Stir the reaction at -60 °C for 7 days, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with triethylamine.



- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantiopure spirocyclic ketone.

Step 2: Wittig Olefination

This protocol describes the conversion of the spirocyclic ketone to the final product, (-)-β-chamigrene, using a Wittig reaction.[1][2][5][6]

Materials:

- Spirocyclic ketone (1.0 equiv)
- Methyltriphenylphosphonium bromide (1.5 equiv)
- Potassium hexamethyldisilazide (KHMDS) (1.4 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)

Procedure:

- To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add KHMDS.
- Stir the resulting ylide solution for 30 minutes at 0 °C.
- Add a solution of the spirocyclic ketone in THF to the ylide solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous NH₄Cl.



- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford (-)- β -chamigrene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (-)-β-chamigrene.

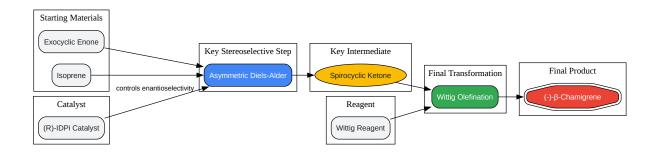
Step	Product	Yield (%)	Enantiomeric Excess (ee) (%)
Asymmetric Diels- Alder Reaction	Spirocyclic Ketone	Good to Excellent	>95
Wittig Olefination	(-)-β-Chamigrene	94	Not Applicable

Note: The yield and enantiomeric excess for the Diels-Alder reaction are reported as "Good to Excellent" and ">95%", respectively, based on the literature for the synthesis of the (+)-enantiomer, as the use of the enantiomeric catalyst is expected to provide a similar outcome.[1] The yield for the Wittig olefination is based on the reported synthesis of (+)- β -chamigrene from the corresponding ketone.[1]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the enantioselective synthesis of (-)- β -chamigrene.





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Caption: Key steps and components in the synthesis.

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